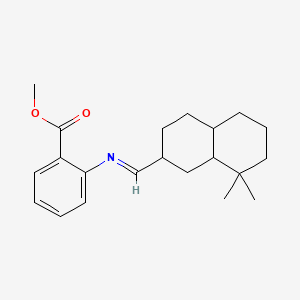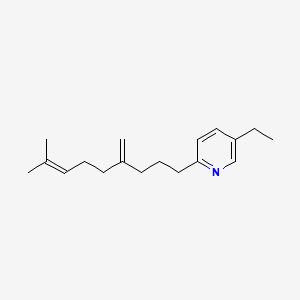
5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-022-0, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and research applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its role as a radical initiator in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine hydrate: This step forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:
Mixing of reactants: Acetone cyanohydrin and hydrazine hydrate are mixed in precise ratios.
Temperature control: The reaction mixture is maintained at a specific temperature to optimize yield.
Purification: The final product is purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes various chemical reactions, primarily involving radical formation. The key reactions include:
Radical Initiation: Upon heating, 2,2’-Azobis(2-methylpropionitrile) decomposes to form free radicals, which initiate polymerization reactions.
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Radical Polymerization: Common reagents include monomers such as styrene, acrylonitrile, and methyl methacrylate. The reaction conditions typically involve elevated temperatures to facilitate radical formation.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve oxidation.
Major Products Formed
Polymers: The primary products formed from radical polymerization are various types of polymers, depending on the monomers used.
Oxidized Derivatives: Oxidation reactions yield oxidized forms of 2,2’-Azobis(2-methylpropionitrile), which can have different properties and applications.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in studies involving radical-induced reactions and their effects on biological systems.
Medicine: Research into drug delivery systems and controlled release mechanisms often utilizes 2,2’-Azobis(2-methylpropionitrile) due to its radical-forming properties.
Industry: It is employed in the production of plastics, rubbers, and other polymer-based materials.
Mechanism of Action
The mechanism by which 2,2’-Azobis(2-methylpropionitrile) exerts its effects involves the formation of free radicals. Upon heating, the compound decomposes to generate nitrogen gas and two free radicals. These radicals can initiate polymerization by reacting with monomers, leading to the formation of polymer chains. The molecular targets include the double bonds in monomers, which are susceptible to radical attack, resulting in chain propagation.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Another widely used radical initiator in polymerization reactions.
Potassium Persulfate: Commonly used in emulsion polymerization processes.
Azobisisobutyronitrile (AIBN): A similar compound with comparable radical-forming properties.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it forms. Compared to benzoyl peroxide and potassium persulfate, it offers a different set of reaction conditions and polymerization kinetics, making it suitable for specific applications where controlled radical formation is crucial.
Properties
CAS No. |
93776-94-4 |
|---|---|
Molecular Formula |
C18H27N |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
5-ethyl-2-(8-methyl-4-methylidenenon-7-enyl)pyridine |
InChI |
InChI=1S/C18H27N/c1-5-17-12-13-18(19-14-17)11-7-10-16(4)9-6-8-15(2)3/h8,12-14H,4-7,9-11H2,1-3H3 |
InChI Key |
QMEFBIYGMFHTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCCC(=C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



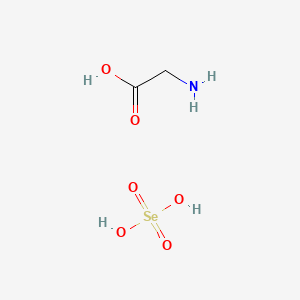

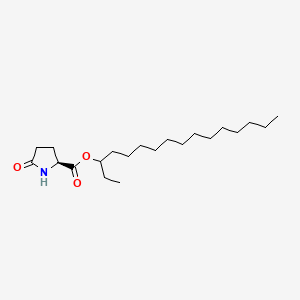


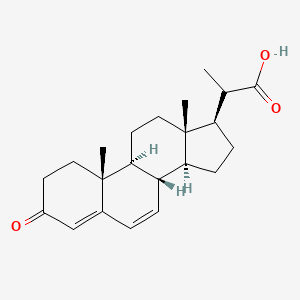
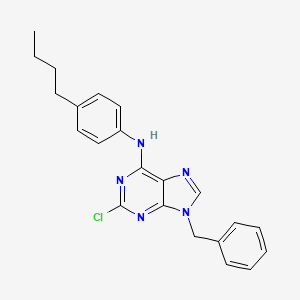
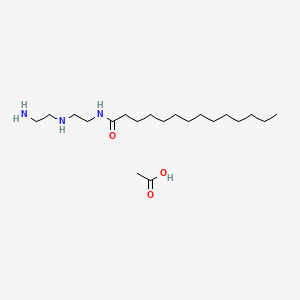
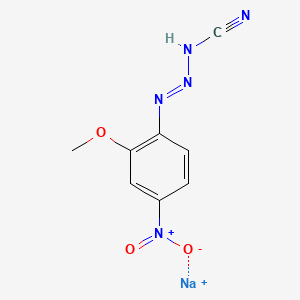
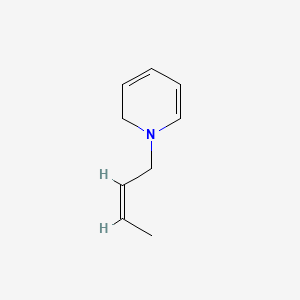

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
